3-(5-Bromopyrimidin-2-yl)oxetan-3-ol

Description

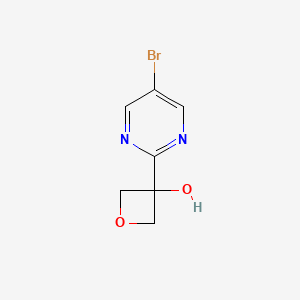

3-(5-Bromopyrimidin-2-yl)oxetan-3-ol is a heterocyclic compound featuring a pyrimidine ring substituted with a bromine atom at the 5-position and an oxetan-3-ol moiety at the 2-position. Its molecular formula is C₇H₇BrN₂O₂, with a molecular weight of 231.05 g/mol.

Properties

Molecular Formula |

C7H7BrN2O2 |

|---|---|

Molecular Weight |

231.05 g/mol |

IUPAC Name |

3-(5-bromopyrimidin-2-yl)oxetan-3-ol |

InChI |

InChI=1S/C7H7BrN2O2/c8-5-1-9-6(10-2-5)7(11)3-12-4-7/h1-2,11H,3-4H2 |

InChI Key |

PPVYAYSGXYSLSS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)(C2=NC=C(C=N2)Br)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties of 3-(5-Bromopyrimidin-2-yl)oxetan-3-ol, the following compounds are analyzed:

4-Methoxybenzaldehyde (5-Bromopyrimidin-2-yl) Hydrazonemonohydrate

- Molecular Formula : C₁₂H₁₁BrN₄O·H₂O

- Key Features :

- Contains a hydrazone linker (-NH-N=CH-) instead of an oxetane ring.

- Includes a methoxybenzaldehyde group, enhancing lipophilicity.

- Exhibits antimicrobial and anti-inflammatory activities typical of pyrimidine derivatives.

- Comparison :

Oxetan-3-ol and Thietan-3-ol Derivatives

- Structural Context : Oxetan-3-ol and thietan-3-ol (sulfur analog) are evaluated as bioisosteres for carboxylic acids .

- Key Findings :

- Oxetan-3-ol : Demonstrates comparable acidity (pKa ~4.5) to carboxylic acids (pKa ~4.2), enabling similar electrostatic interactions.

- Thietan-3-ol : Lower metabolic stability due to sulfur’s susceptibility to oxidation.

- Ibuprofen Derivatives : Oxetan-3-ol-substituted ibuprofen analogs showed 70% inhibition of cyclooxygenase (COX) activity in vitro, comparable to the parent drug .

- Comparison :

- This compound leverages the oxetane’s bioisosteric advantage for improved pharmacokinetics (e.g., reduced ionization at physiological pH) over carboxylic acid-containing analogs.

- Unlike thietan-3-ol, the oxetane’s oxygen atom minimizes ring strain and oxidative degradation risks.

Research Findings and Implications

Bioisosteric Efficacy : The oxetane ring in this compound offers metabolic stability and polarity comparable to carboxylic acids, making it superior to thietan-3-ol derivatives in drug design .

Structural Rigidity : The strained oxetane ring enhances binding affinity to target proteins, a feature absent in hydrazone-based analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.